molecular formula C23H24N6O3 B2738087 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 2309587-75-3

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide

Cat. No.: B2738087
CAS No.: 2309587-75-3
M. Wt: 432.484
InChI Key: DEADCGWKIWVAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone to form the pyrazole ring. Subsequent functionalization steps, including methylation and coupling reactions, are employed to introduce the pyridinyl and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often used to purify the final product. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, pyridinyl, and carboxamide groups makes it a valuable compound for diverse applications .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-28-15(11-20(27-28)18-7-5-6-10-24-18)14-25-23(30)21-13-19(26-29(21)2)17-12-16(31-3)8-9-22(17)32-4/h5-13H,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEADCGWKIWVAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.